molecular formula C17H16N2O2 B4184115 3-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzofuran-2-carboxamide

3-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B4184115
M. Wt: 280.32 g/mol
InChI Key: AQEKEURITODLTD-UHFFFAOYSA-N
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Description

3-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzofuran-2-carboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory disorders.

Scientific Research Applications

Cholinesterase Inhibitory Activity

  • A study by Abedinifar et al. (2018) synthesized a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, including compounds structurally related to 3-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzofuran-2-carboxamide. These compounds demonstrated potent butyrylcholinesterase inhibitory activity, suggesting potential applications in neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).

Analgesic Properties

  • Ukrainets et al. (2015) explored the modification of the pyridine moiety in the molecule to optimize its biological properties. The study found that certain derivatives of the compound exhibited increased analgesic activity, indicating its potential use in pain management (Ukrainets et al., 2015).

Anticonvulsant Properties

  • Research by Kubicki et al. (2000) on the crystal structures of anticonvulsant enaminones included derivatives similar to this compound. These compounds showed potential as anticonvulsants due to their chemical structure and interactions (Kubicki et al., 2000).

Sigma Receptor Selectivity

  • A study by Marriott et al. (2012) synthesized benzofuran-2-carboxamide ligands that exhibited high affinity at the sigma-1 receptor. This suggests the potential application of the compound in neuropsychiatric disorders, where sigma receptors are implicated (Marriott et al., 2012).

Synthesis and Characterization

  • The synthesis and characterization of novel benzofuran derivatives have been a focus in several studies. These compounds have been synthesized and analyzed for various chemical properties, highlighting the chemical versatility and potential applications of derivatives like this compound in different areas of research (Mubarak et al., 2007).

Properties

IUPAC Name

3-methyl-N-(1-pyridin-4-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-14-5-3-4-6-15(14)21-16(11)17(20)19-12(2)13-7-9-18-10-8-13/h3-10,12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEKEURITODLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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